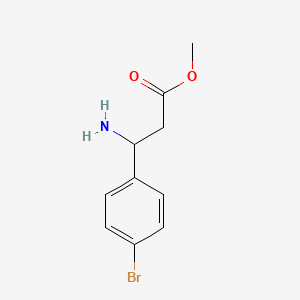

Methyl 3-amino-3-(4-bromophenyl)propanoate

Descripción

BenchChem offers high-quality Methyl 3-amino-3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQOPUGACIDGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278947 | |

| Record name | Methyl β-amino-4-bromobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453557-71-6 | |

| Record name | Methyl β-amino-4-bromobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-amino-4-bromobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Analytical Profiling of Methyl 3-amino-3-(4-bromophenyl)propanoate

Topic: Chemical structure analysis of methyl 3-amino-3-(4-bromophenyl)propanoate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Scaffold Significance

Methyl 3-amino-3-(4-bromophenyl)propanoate is a "privileged scaffold" in modern medicinal chemistry. As a

The molecule possesses three distinct structural handles that dictate its utility and analytical behavior:

-

The

-Amino Ester Core: A chiral center at the C3 position creates enantiomeric pairs ( -

The 4-Bromophenyl Moiety: The bromine atom provides a unique mass spectrometric signature (1:1 isotope ratio) and serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methyl Ester: A masking group for the carboxylic acid, modulating solubility and serving as a precursor for amide coupling or hydrolysis.

This guide details the structural proofs required to validate this compound for pharmaceutical applications.

Theoretical Structural Framework & Conformational Analysis

Before instrumental analysis, one must understand the molecule's behavior in solution. Unlike

The ABX Spin System

The presence of the chiral center at C3 renders the two protons at C2 (

Diagram 1: Analytical Logic Flow

Figure 1: The decision matrix for validating the structural integrity of the target molecule.

Spectroscopic Elucidation Protocols

Nuclear Magnetic Resonance ( NMR)

The NMR spectrum must be interpreted with an understanding of the ABX system.

Solvent Selection:

Expected Chemical Shifts (

| Position | Proton Type | Approx. Shift (ppm) | Multiplicity | Interpretation |

| Aromatic | Ar- | 7.45 - 7.50 | Doublet ( | Part of AA'BB' system. Deshielded by Br. |

| Aromatic | Ar- | 7.20 - 7.25 | Doublet ( | Part of AA'BB' system. |

| C3 ( | 4.35 - 4.45 | Double of Doublets (dd) | The "X" part of the ABX system. | |

| Ester | 3.65 | Singlet | Diagnostic methyl ester. | |

| C2 ( | 2.50 - 2.75 | Double of Doublets (dd) | The "A" proton. Large | |

| C2 ( | 2.40 - 2.60 | Double of Doublets (dd) | The "B" proton. Distinct shift from "A". | |

| Amine | 1.80 - 2.20 | Broad Singlet | Variable. Disappears with |

Critical Validation Point: The two aromatic doublets must integrate to 2H each. A deviation here suggests loss of the bromine (dehalogenation) or contamination with the starting aldehyde.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive test for the bromine substituent.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode (

). -

Isotope Pattern: Bromine exists as

(50.7%) and -

Diagnostic Signal: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.[2][3][4]

-

Peak A (

): -

Peak B (

):

-

Protocol:

-

Dissolve 0.1 mg sample in MeOH.

-

Inject into ESI-TOF or Q-TOF MS.

-

Pass Criteria: The intensity ratio of the M and M+2 peaks must be between 0.9 and 1.1. A ratio of 3:1 indicates Chlorine contamination; a single peak indicates debromination.

Stereochemical Analysis (Chiral HPLC)

Because the biological activity of

Diagram 2: Chiral Separation Strategy

Figure 2: Interaction mechanism between the analyte and polysaccharide-based chiral stationary phases (CSPs).

Method Development Protocol

Column Selection:

Polysaccharide-based columns are the industry standard for

-

Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).

Mobile Phase Conditions (Normal Phase):

-

Base Solvent: n-Hexane (non-polar carrier).

-

Modifier: Isopropanol (IPA) or Ethanol (10% - 30%).

-

Additive (Crucial): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

-

Why? The free amine on the analyte will interact with residual silanols on the silica backbone, causing peak tailing. The basic additive suppresses this ionization, sharpening the peaks.

-

Step-by-Step Workflow:

-

Equilibration: Flush column with Hexane:IPA:DEA (90:10:0.1) at 1.0 mL/min for 30 mins.

-

Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol.

-

Injection: 5-10

. -

Detection: UV at 254 nm (targeting the bromophenyl chromophore).

-

Optimization: If resolution (

) < 1.5, switch to Hexane:Ethanol or lower the modifier concentration to 5%.

Reactivity Profile & Derivatization

The 4-bromophenyl group is not just a structural feature; it is a functional handle. In drug development, this molecule is often an intermediate.[1]

Palladium-Catalyzed Cross-Coupling

The aryl bromide allows for the rapid expansion of the chemical space via Suzuki-Miyaura coupling.

Reaction: Methyl 3-amino-3-(4-bromophenyl)propanoate +

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - Bromine and Chlorine Patterns. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separation Techniques and Column Selection Guide. Retrieved from [Link]

-

Reich, H. J. (2025). Analysis of ABX Spectra in NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

National Institutes of Health (NIH). (2004). Characterization of beta-amino ester enolates via NMR. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Technical Guide: Methyl 3-amino-3-(4-bromophenyl)propanoate in Peptidomimetic Synthesis

Executive Summary

Methyl 3-amino-3-(4-bromophenyl)propanoate represents a "privileged scaffold" in modern medicinal chemistry. It serves a dual function: first, as a

Module 1: Structural Significance & Retrosynthetic Logic

The utility of this molecule is derived from its two distinct functional domains:[1]

-

The

-Backbone: Unlike natural -

The Aryl Halide Handle: The para-bromine atom is electronically activated for oxidative addition by transition metals but remains inert during standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) conditions.

Logical Workflow

The following diagram illustrates the strategic workflow for utilizing this scaffold, moving from monomer synthesis to library generation.

Figure 1: Strategic workflow from raw materials to diversified peptidomimetic libraries.

Module 2: Synthesis of the Core Scaffold

While the racemic compound can be synthesized via the Rodionov reaction, peptidomimetics require high enantiopurity to ensure predictable folding. The most robust, scalable method involves enzymatic resolution.

Protocol A: Synthesis & Enzymatic Resolution

Objective: Isolate enantiopure (S)-methyl 3-amino-3-(4-bromophenyl)propanoate.

Step 1: Rodionov Condensation (Racemic Synthesis)

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

-

Solvent: Ethanol (reflux).

-

Procedure: Reflux the mixture for 12 hours. The ammonium salt of the

-amino acid precipitates upon cooling. -

Esterification: Treat the crude acid with thionyl chloride (

) in methanol at 0°C, then reflux for 3 hours to yield the racemic methyl ester hydrochloride.

Step 2: Lipase-Catalyzed Kinetic Resolution

This step relies on the selectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze only the (R)-ester, leaving the desired (S)-ester intact.

Detailed Workflow:

-

Preparation: Suspend the racemic methyl ester free base (10 mmol) in diisopropyl ether (DIPE, 50 mL).

-

Enzyme Addition: Add immobilized CAL-B (Novozym 435, 200 mg).

-

Water Addition: Add water (0.5 eq, 90

L) to act as the nucleophile for hydrolysis. -

Incubation: Shake at 30°C and 200 rpm. Monitor conversion via chiral HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction at 50% conversion (typically 24-48 hours).

-

Purification: Filter off the enzyme. The solution contains the (S)-ester (product), while the precipitate/aqueous phase contains the (R)-acid .

-

Yield: Typically 45-48% (theoretical max 50%) with >99% ee.

Data Summary: Resolution Efficiency

| Parameter | Value | Notes |

|---|---|---|

| Enzyme | CAL-B (Novozym 435) | Highly stable, reusable. |

| Solvent | Diisopropyl Ether (DIPE) | Hydrophobic solvents preserve enzyme activity. |

| Selectivity (E) | >100 | Indicates highly specific discrimination. |

| Temp | 30-35°C | Higher temps may degrade enantioselectivity. |

Module 3: Late-Stage Diversification (The "Killer App")

The primary value of this scaffold is the ability to perform Suzuki-Miyaura Cross-Coupling directly on the peptide backbone. This allows a single peptide precursor to be split into dozens of analogs by coupling different aryl boronic acids.

Mechanistic Insight

The reaction must be performed under conditions that do not degrade the peptide chain (avoiding harsh bases or high temperatures). We utilize a "ligand-free" or specialized phosphine ligand system compatible with aqueous/organic mixtures.

Figure 2: Catalytic cycle for on-resin Suzuki coupling of the bromophenyl moiety.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Context: The peptide is attached to Rink Amide resin.[3] The 4-bromophenyl residue is exposed.[4][5]

-

Catalyst Preparation: Dissolve

(5 mol%) and the Aryl Boronic Acid (3.0 eq) in degassed Dimethoxyethane (DME). -

Base: Add aqueous

(2M solution, 5.0 eq). -

Reaction: Add the mixture to the resin-bound peptide in a sealed reactor.

-

Conditions: Heat to 70°C for 12 hours under Argon atmosphere.

-

Note: Microwave irradiation (60°C, 30 min) can significantly accelerate this step.

-

-

Washing: Filter resin and wash extensively with DMF, MeOH, and DCM to remove palladium traces (which appear black/grey).

-

Cleavage: Cleave peptide from resin using standard TFA/TIS/Water (95:2.5:2.5) cocktail.

Module 4: Application Case Study - Integrin Antagonists

The RGD (Arg-Gly-Asp) sequence is the universal recognition motif for integrin receptors. Replacing the central Glycine or Aspartic acid with a

Using Methyl 3-amino-3-(4-bromophenyl)propanoate :

-

Mimicry: The phenyl ring mimics the steric bulk of Phenylalanine but with a different vector.

-

Extension: Coupling a para-biphenyl or para-pyridyl group via the bromine handle extends the side chain into deep hydrophobic pockets of the

integrin receptor. -

Result: This strategy has produced nanomolar inhibitors for thrombosis and cancer metastasis.

References

-

Synthesis via Rodionov Reaction

- Rodionow, W. M. "Über die Aldehyd-Kondensation von Malonsäure und Ammoniak." Journal of the American Chemical Society, 1929.

-

Source: (General context for the named reaction).

-

Enzym

-Amino Acids:- Soloshonok, V. A., et al. "Enzymatic resolution of -amino acids via lipase-catalyzed hydrolysis of their esters." Tetrahedron: Asymmetry, 1995.

-

Source:

-

Suzuki Coupling on Peptides

- Kovalenko, V. N., et al. "Suzuki–Miyaura Cross-Coupling of 4-Bromophenylalanine Derivatives for the Synthesis of Biaryl-Modified Peptides." Journal of Organic Chemistry, 2020.

-

Source:

-

Peptidomimetic Stability & Folding

- Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996.

-

Source:

-

Integrin Antagonists using

-Amino Acids:- Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998.

-

Source:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methyl 3-amino-3-(4-bromophenyl)propanoate: A Versatile Chiral Scaffold

Technical Whitepaper | Application Note: 4-Br-β-Phe-OMe

Executive Summary

Methyl 3-amino-3-(4-bromophenyl)propanoate is a high-value

This guide outlines a robust, scalable chemo-enzymatic synthesis protocol, validates the resolution of enantiomers, and maps the downstream utility of this building block in drug discovery.

Structural Utility & Chemical Logic

The molecule combines three distinct reactive sites, enabling orthogonal functionalization. This structure is particularly relevant for the design of RGD (Arg-Gly-Asp) mimetics, integrin antagonists, and stable

| Functional Moiety | Reactivity Profile | Application |

| Nucleophilic; Acylation/Alkylation | Peptide bond formation; Foldamer backbone construction. | |

| Methyl Ester | Electrophilic; Hydrolysis/Amidation | C-terminus modification; Cyclization to |

| 4-Bromoaryl | Electrophilic; Oxidative Addition (Pd/Ni) | Suzuki, Buchwald-Hartwig, or Heck couplings for SAR exploration. |

Synthetic Architecture: The Chemo-Enzymatic Route

While asymmetric Michael additions exist, they often require expensive chiral auxiliaries. For scalable production, a Chemo-Enzymatic approach is superior in cost-efficiency and enantiomeric purity. This route utilizes the classical Rodionov reaction to build the racemic core, followed by kinetic resolution using Candida antarctica Lipase B (CAL-B).

Workflow Visualization

Figure 1: Chemo-enzymatic workflow for the synthesis and resolution of the target scaffold.

Detailed Experimental Protocol

Safety Note: Thionyl chloride is corrosive and toxic. 4-Bromobenzaldehyde is an irritant. All operations must be performed in a fume hood.

Phase 1: The Rodionov Condensation (Racemic Core Construction)

This step builds the carbon skeleton and introduces the nitrogen in a single pot.

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

-

Solvent: Ethanol (95%).

-

Procedure:

-

Dissolve aldehyde and malonic acid in ethanol.

-

Reflux for 6–8 hours. The reaction evolves

(decarboxylation). -

Cool to room temperature. The

-amino acid often precipitates. -

Purification: Filter the white solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

-

Checkpoint: Verify disappearance of aldehyde peak via TLC or

H NMR.

-

Phase 2: Methyl Ester Formation

-

Reagents: Racemic

-amino acid (from Phase 1), Thionyl chloride ( -

Procedure:

-

Suspend the amino acid in methanol at 0°C.[4]

-

Add

dropwise (exothermic!). -

Allow to warm to RT and reflux for 2 hours.

-

Concentrate in vacuo to yield the hydrochloride salt.

-

Neutralization: Partition between Ethyl Acetate (EtOAc) and saturated

. Dry the organic layer (

-

Phase 3: CAL-B Kinetic Resolution (The Critical Chiral Step)

This step relies on the high enantioselectivity of CAL-B (Novozym 435) to hydrolyze the (

-

Solvent: Methyl tert-butyl ether (MTBE) saturated with water (or MTBE + 0.5 eq

). -

Protocol:

-

Dissolve racemic ester (10 g) in water-saturated MTBE (100 mL).

-

Add CAL-B (10–20% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring (Self-Validating): Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column). Stop when conversion reaches exactly 50%.

-

-

Workup:

-

Filter off the enzyme (can be recycled).

-

Separation: Wash the MTBE solution with 10%

.-

Organic Layer: Contains (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate (ee > 98%).

-

Aqueous Layer: Contains (S)-3-amino-3-(4-bromophenyl)propanoic acid . (Acidify to pH 2 to recover).

-

-

Divergent Applications & Functionalization

The utility of this building block lies in its ability to serve as a "Hub" for library generation. The 4-Br position is chemically orthogonal to the amino-ester core, allowing the stereocenter to remain defined while the aromatic tail is modified.

Functionalization Pathways

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

-

Pathway A (Suzuki/Buchwald): The bromine allows for the attachment of diverse aryl or heteroaryl groups without racemizing the

-center. This is crucial for SAR studies where the depth of the hydrophobic pocket needs to be probed. -

Pathway B (Peptidomimetics): Incorporation into peptides creates "mixed"

peptides. These resist enzymatic degradation, increasing the half-life of peptide drugs. -

Pathway C (Heterocycles): Cyclization yields

-lactams (monobactam analogs) or dihydropyrimidines.

References

-

Lebedev, A. V., et al.

-Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry, 2005. Link -

Enzym

-Amino Esters: Soloshonok, V. A., et al. "Enzymatic resolution of -

Mechanochemical/Green Resolution: "Mechanochemical enzymatic resolution of N-benzyl

-amino esters." Beilstein Journal of Organic Chemistry, 2018. Link -

Applications in Foldamers: Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. (Contextualizes the stability of

-amino acid backbones). Link -

Ma, J. A.

-amino acids." Angewandte Chemie, 2003. Link

Sources

- 1. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride [myskinrecipes.com]

- 2. pleiades.online [pleiades.online]

- 3. researchgate.net [researchgate.net]

- 4. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines | MDPI [mdpi.com]

- 8. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of brominated beta-amino acid esters

Halogenated Architectures: The Discovery and Synthesis of Brominated -Amino Acid Esters

Executive Summary

This guide focuses on a specific, high-value subset: Brominated

Historical Evolution and Discovery

The history of brominated

The Timeline of Discovery

While

-

1887 (The Foundation): Sergey Reformatsky discovers the zinc-mediated reaction of

-halo esters with aldehydes/ketones to form -

1943 (The Pivot to Nitrogen): Henry Gilman and M. Speeter publish a landmark study demonstrating that the Reformatsky reagent can react with imines (Schiff bases) to yield

-amino esters. This opened the door to nitrogenous scaffolds. -

1950s-60s (The Halogen Introduction): Researchers begin using polyhalogenated acetates (e.g., ethyl dibromoacetate) to introduce bromine directly into the scaffold, primarily to access

-bromo- -

1990s-Present (Stereoselective Era): The focus shifted to controlling the stereochemistry of these reactions using chiral auxiliaries (e.g., Ellman's sulfinimines) and asymmetric catalysts (Juaristi, Seebach).

Figure 1: Evolutionary timeline of brominated

Mechanistic Principles: The Aza-Reformatsky Route

The most robust method for synthesizing

Why this route?

Direct bromination of a

The Mechanism[6]

-

** oxidative Addition:** Zinc dust inserts into one of the C-Br bonds of ethyl dibromoacetate.

-

Nucleophilic Attack: The resulting organozinc enolate attacks the electrophilic carbon of the imine (C=N).

-

Transition State: The reaction typically proceeds via a cyclic chair-like transition state (Zimmerman-Traxler model), which dictates the diastereoselectivity (usually anti-selective for these substrates).

-

Hydrolysis: Acidic workup yields the

-bromo-

Figure 2: Mechanistic pathway for the Zinc-mediated synthesis of

Stereochemical Challenges & Solutions

One of the critical challenges in this synthesis is controlling the two new stereocenters formed (at the

| Challenge | Cause | Solution |

| Diastereoselectivity | Formation of syn vs. anti isomers during C-C bond formation. | The steric bulk of the R-group on the imine and the metal (Zn vs. Sm) influences the transition state. Zn typically favors anti. |

| Enantioselectivity | The imine face is prochiral. | Use of Chiral Sulfinimines (Ellman's auxiliary) or chiral ligands (e.g., amino alcohols) to direct the zinc reagent to one face. |

Expert Insight: In drug development, the anti-isomer is often the precursor to trans-

Experimental Protocol: Synthesis of Ethyl -Bromo- -Phenyl- -Aminopropionate

Objective: Synthesis of an

Materials

-

Benzaldehyde N-phenylimine (10 mmol)

-

Ethyl

-dibromoacetate (12 mmol) -

Zinc dust (activated, 15 mmol)

-

THF (anhydrous, 50 mL)

-

Trimethylsilyl chloride (TMSCl) (catalytic, for activation)

Step-by-Step Procedure

-

Activation of Zinc: Place zinc dust in a flame-dried 3-neck flask under Argon. Add 2 mL of THF and 0.1 mL of TMSCl. Stir for 15 minutes to activate the surface.

-

Reagent Preparation: Dissolve the imine and ethyl dibromoacetate in the remaining anhydrous THF.

-

Addition: Add the solution dropwise to the activated zinc suspension at 0°C. Note: The reaction is exothermic. Control the addition rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of imine).

-

Quenching: Cool to 0°C and quench with saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify by flash column chromatography (Hexanes/EtOAc 9:1). The product is typically an oil that may solidify upon standing.

Self-Validation Check:

-

Did the reaction initiate? The suspension should turn grey/cloudy, and a slight exotherm should be observed.

-

Is the product stable?

-Bromo-

Applications in Drug Discovery[1][3][4][7][8]

The

- -Lactam Synthesis: Treatment with a Grignard reagent or simple base (e.g., LHMDS) induces cyclization to form the azetidin-2-one ring.

-

Aziridine Formation: Reduction of the ester followed by cyclization yields aziridines, which are potent alkylating agents and electrophiles in synthesis.

-

Foldamers: Incorporation of these residues into peptides forces the backbone into specific helices (e.g., the 14-helix), improving metabolic stability against proteases.

References

-

Gilman, H., & Speeter, M. (1943). The Reformatsky Reaction with Schiff Bases. Journal of the American Chemical Society, 65(11), 2255–2256. Link

-

Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

-

Juaristi, E. (Ed.).[5] (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.[5] Link

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of beta-Amino Acids. Accounts of Chemical Research, 35(11), 984–995. Link

-

Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Link

-

Cossío, F. P., et al. (2009). The Mechanism of the Reformatsky Reaction. Chemistry – A European Journal, 15(15), 3859-3870. Link

Reactivity Profile of the Amino Group in Methyl 3-Amino-3-(4-bromophenyl)propanoate

An In-depth Technical Guide

Abstract

Methyl 3-amino-3-(4-bromophenyl)propanoate is a versatile β-amino ester that serves as a pivotal building block in synthetic organic chemistry and drug discovery. The strategic positioning of its primary amino group, influenced by the adjacent stereocenter, the ester moiety, and the electron-withdrawing 4-bromophenyl ring, dictates a rich and tunable reactivity profile. This guide provides an in-depth analysis of the amino group's chemical behavior, focusing on its nucleophilic character in key synthetic transformations. We will explore the principles, mechanisms, and field-proven protocols for N-acylation, N-alkylation, and its application in the synthesis of complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Significance of a β-Amino Ester

β-Amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules, including peptides, β-lactam antibiotics, and various pharmaceutical agents.[1] Their utility stems from the 1,3-relationship between the amino and carbonyl groups, which enables unique conformational preferences and serves as a precursor for diverse molecular scaffolds.

Methyl 3-amino-3-(4-bromophenyl)propanoate belongs to this important class of compounds. The primary amino group is the molecule's principal center of reactivity, acting as a potent nucleophile and a synthetic handle for molecular elaboration. The presence of the 4-bromophenyl group not only imparts specific physicochemical properties but also offers a site for further modification via cross-coupling reactions, enhancing its versatility. This guide will dissect the core reactions of the amino group, providing both mechanistic understanding and practical, validated protocols.

Synthesis of the Core Scaffold

The synthesis of β-amino esters like methyl 3-amino-3-(4-bromophenyl)propanoate is commonly achieved through methods such as the Michael addition of an amine to an α,β-unsaturated ester or through multi-component reactions.[2] A one-pot, three-component reaction involving an arylaldehyde (4-bromobenzaldehyde), malonic acid, and an ammonia source (ammonium acetate) provides a direct and efficient route to the corresponding β-amino acid, which can then be esterified.[1][3]

Caption: General synthetic approach to the β-amino ester scaffold.

Core Reactivity: The Nucleophilic Amino Group

The lone pair of electrons on the nitrogen atom defines the nucleophilic character of the amino group, making it reactive towards a wide range of electrophiles. The primary modes of reactivity are N-acylation and N-alkylation.

N-Acylation: Formation of the Amide Bond

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is central to peptide synthesis and is often used to install a protecting group to moderate the amine's reactivity.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of an acylating agent.

Causality of Experimental Choices:

-

Acylating Agent: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) and anhydrides (e.g., acetic anhydride) are highly reactive and commonly used for efficient acylation.[5]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent side reactions with the highly reactive acylating agent.

-

Preparation: Dissolve methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 eq) in anhydrous DCM (0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the N-acetylated product.

Caption: Workflow for a typical N-acylation experiment.

N-Alkylation: Introducing Carbon Substituents

N-alkylation introduces alkyl groups to the nitrogen atom, a key step in modulating a molecule's pharmacological profile. However, direct alkylation of primary amines with alkyl halides often leads to poor selectivity, resulting in mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.

The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation. Therefore, methods that favor selective mono-alkylation are critical.

Reductive amination is a highly effective two-step, one-pot process. It involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent.

Causality of Experimental Choices:

-

Carbonyl Source: Aldehydes or ketones serve as the source of the alkyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. It is also tolerant of mildly acidic conditions which can be used to catalyze imine formation.

-

Solvent: Dichloroethane (DCE) or THF are common solvents for this reaction.

-

Preparation: To a solution of methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid can be added to catalyze imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Effervescence may be observed.

-

Reaction: Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the N-benzylated product.

For challenging substrates, specialized methods can provide excellent selectivity. One such approach involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves the dual role of protecting the amine from over-alkylation while activating it for a single substitution.[6][7][8]

Caption: Comparison of direct vs. reductive N-alkylation pathways.

Synthesis of Heterocyclic Systems

The amino group is a powerful tool for constructing cyclic molecules. Its nucleophilicity allows it to participate in cyclization reactions with suitable partners, leading to a wide variety of heterocyclic scaffolds that are of high interest in medicinal chemistry. For example, the amino group can act as a key component in multi-component reactions to form dihydropyrimidinones or react with dicarbonyl compounds to form pyridazine derivatives.[9]

Electronic and Steric Influences

The reactivity of the amino group is subtly modulated by the rest of the molecular structure:

-

Electronic Effect: The 4-bromophenyl group is weakly electron-withdrawing due to the inductive effect of the bromine atom. This effect slightly reduces the electron density on the nitrogen atom, making it a marginally weaker nucleophile compared to an analogue with an electron-donating group on the phenyl ring.

-

Steric Hindrance: The benzylic position of the amine, adjacent to the bulky 4-bromophenyl group, can create steric hindrance that may slow its reaction with sterically demanding electrophiles.

Applications in Advanced Materials and Drug Development

The derivatives of methyl 3-amino-3-(4-bromophenyl)propanoate are valuable in several high-tech fields.

-

Drug Delivery Polymers: β-amino esters are key monomers for the synthesis of poly(β-amino esters) (PBAEs).[10][11][12] These are a class of biodegradable and pH-sensitive polymers widely investigated for the delivery of therapeutic agents like DNA, RNA, and small-molecule drugs.[10][13][14] The tertiary amines in the polymer backbone become protonated in acidic environments (like endosomes or tumor microenvironments), leading to polymer swelling or degradation and subsequent release of the payload.[11]

-

Pharmaceutical Scaffolds: The N-acylated and N-alkylated derivatives of this core structure are explored as ligands for various biological targets, including opioid receptors and as enzyme inhibitors.[15][16][17] The ability to easily modify the amino group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The primary amino group of methyl 3-amino-3-(4-bromophenyl)propanoate is a versatile and powerful functional group. Its nucleophilic character is the cornerstone of its reactivity, enabling straightforward N-acylation and selective N-alkylation through well-established methods like reductive amination. These transformations provide access to a vast chemical space of amides and secondary amines. Furthermore, this amine serves as a crucial anchor point for the construction of complex heterocyclic systems. A thorough understanding of its reactivity profile, governed by both electronic and steric factors, allows chemists to strategically employ this molecule as a robust building block for applications ranging from advanced drug delivery systems to the discovery of novel therapeutic agents.

References

- O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

-

Organic Chemistry Portal. β-enamino ester synthesis by amination. Retrieved from [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, December 10). Poly(beta-amino esters): applications in immunology. Chemical Science. DOI:10.1039/D5SC05951H. Retrieved from [Link]

-

PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

-

Semantic Scholar. [PDF] Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

-

University of Groningen Research Portal. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

-

MySkinRecipes. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

-

Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES USING POTTER’S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

-

PubMed. (2004, September 30). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]

-

PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Retrieved from [Link]

-

Scribd. (2004, February 13). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Retrieved from [Link]

-

Tel Aviv University. (2004, September 30). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Scielo. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 173-176. Retrieved from [Link]

-

MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 7. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Recent progress and applications of poly(beta amino esters)-based biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05951H [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride [myskinrecipes.com]

- 16. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol: Synthesis of Methyl 3-Amino-3-(4-bromophenyl)propanoate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate, a valuable β-amino ester with applications as a building block in medicinal and pharmaceutical chemistry. The protocol herein details a robust and efficient synthetic route, emphasizing the critical parameters and underlying chemical principles that ensure a successful outcome. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of organic synthesis techniques.

Introduction: The Significance of β-Amino Esters

β-amino acids and their corresponding esters are crucial structural motifs in a vast array of biologically active compounds and natural products. Their incorporation into molecular frameworks can significantly influence pharmacological properties. The target molecule, methyl 3-amino-3-(4-bromophenyl)propanoate, is of particular interest due to the presence of a bromo-substituted aromatic ring, which provides a handle for further synthetic modifications, such as cross-coupling reactions.

The synthesis of β-amino carbonyl compounds is a cornerstone of modern organic synthesis.[1] Among the various established methods, the Mannich and Rodionov reactions stand out for their efficiency in constructing the characteristic β-amino carbonyl framework.[2][3] These reactions, particularly in their three-component variations, offer an atom-economical approach to these valuable intermediates.[1]

Strategic Approach to Synthesis

The synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate can be approached through several established synthetic strategies. The two most prominent and reliable methods are the Rodionov reaction and the Mannich-type reaction.

-

The Rodionov Reaction: This classic method involves a one-pot condensation of an aldehyde (4-bromobenzaldehyde), malonic acid, and a source of ammonia (typically ammonium acetate).[3] The reaction proceeds through a cascade of transformations, including a Knoevenagel condensation, a Michael addition of ammonia, and subsequent decarboxylation to yield the desired β-amino acid, which can then be esterified.

-

The Mannich-Type Reaction: This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of a carbon acid.[1] In the context of our target molecule, a three-component Mannich reaction between 4-bromobenzaldehyde, an amine, and a ketone or ester enolate equivalent presents a direct and efficient route to the β-amino ester scaffold.[2][4] Catalytic variations of the Mannich reaction are particularly attractive for their ability to proceed under mild conditions with high yields.[5]

This protocol will focus on a Mannich-type approach, leveraging its versatility and generally milder reaction conditions.

Reagent and Equipment Overview

A comprehensive list of necessary reagents and equipment is provided below. It is imperative that all reagents are of appropriate purity and that all glassware is thoroughly dried before use.

Table 1: Reagent and Solvent Specifications

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | ≥98% | Sigma-Aldrich |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | ≥99% | Alfa Aesar |

| Ammonia (in Methanol) | NH₃ | 17.03 | 7 N | Acros Organics |

| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | J.T. Baker |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Detailed Synthesis Protocol: A Mannich-Type Approach

This protocol outlines a procedure for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate via a Michael addition of ammonia to methyl 3-(4-bromophenyl)acrylate, which is an analogous pathway to a Mannich-type reaction.

Diagram 1: Overall Synthetic Workflow

Caption: A flowchart illustrating the key stages of the synthesis process.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in anhydrous methanol (100 mL). To this solution, add methyl acrylate (5.1 mL, 56.7 mmol).

-

Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with stirring.

-

Ammonia Addition: While maintaining the temperature at 0 °C, slowly add a 7 N solution of ammonia in methanol (15.4 mL, 108 mmol) to the reaction mixture using a dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 3-amino-3-(4-bromophenyl)propanoate.

Mechanistic Insights

The reaction proceeds through a Michael addition mechanism. The ammonia acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, which is formed in situ from the Knoevenagel condensation of 4-bromobenzaldehyde and methyl acrylate (though in this variation, methyl acrylate is added directly). The resulting enolate is then protonated to yield the final product.

Diagram 2: Proposed Reaction Mechanism

Caption: A simplified representation of the reaction pathway.

Safety and Handling

-

4-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. Lachrymator.

-

Ammonia in Methanol: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, and if inhaled.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Characterization Data

The identity and purity of the synthesized methyl 3-amino-3-(4-bromophenyl)propanoate should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂BrNO₂). |

| IR | Characteristic absorptions for N-H, C=O (ester), and C-Br bonds. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of methyl 3-amino-3-(4-bromophenyl)propanoate. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The versatility of the β-amino ester scaffold makes it an important tool for the development of novel therapeutic agents.

References

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

-

PubChem. Methyl 3-(4-bromophenyl)propanoate. Available at: [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

-

ResearchGate. Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Available at: [Link]

-

Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available at: [Link]

- Google Patents. Preparation method of Beta-amino acid.

-

PubChem. Methyl 3-(4-aminophenyl)propanoate. Available at: [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available at: [Link]

-

ResearchGate. One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. Available at: [Link]

- Google Patents. The synthetic method of the bromophenol of 3 amino 4.

-

Journal of the American Chemical Society. THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Available at: [Link]

-

PMC. and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Available at: [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Available at: [Link]

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

- Google Patents. Synthesis of aryloxypropanolamines and arylethanolamines.

-

PubChem. Methyl 3-amino-3-(4-chlorophenyl)-propionate. Available at: [Link]

-

PMC. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Available at: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Wikipedia. Methyl propionate. Available at: [Link]

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Methyl 3-amino-3-(4-bromophenyl)propanoate

Executive Summary

This guide details the process optimization for the Suzuki-Miyaura cross-coupling of methyl 3-amino-3-(4-bromophenyl)propanoate (1) . This substrate presents a classic "chemoselectivity triad" challenge:

-

Electrophile: The aryl bromide (target for oxidative addition).[1]

-

Nucleophile/Poison: The free primary amine (catalyst poison/competitor).

-

Labile Moiety: The methyl ester (susceptible to hydrolysis).

Standard "textbook" Suzuki conditions (e.g., Pd(PPh

Chemical Context & Strategic Analysis

The Catalyst Poisoning Mechanism

The primary amine on the benzylic position is a competent ligand for Pd(II). In the absence of sterically bulky ligands, the substrate coordinates to the palladium center, forming an off-cycle resting state (Pd-Amine complex) that halts the catalytic turnover.

Ester Sensitivity

The methyl ester is sensitive to saponification. Strong hydroxide bases (NaOH, LiOH) must be avoided. We utilize phosphate (K

Decision Matrix

Use the following logic to select your protocol:

Figure 1: Decision tree for selecting the appropriate synthetic strategy.

Protocol A: The "Robust" Route (N-Boc Protection)

Recommended for: Scale-up, chiral substrates, or when the boronic acid partner is expensive. Mechanism: Protection of the amine as a carbamate eliminates catalyst poisoning and suppresses Buchwald-Hartwig side reactions.

Step 1: In-situ N-Boc Protection

Note: This can often be telescoped, but isolation is recommended for purity.

-

Dissolve methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 equiv) in DCM (5 mL/mmol).

-

Add TEA (1.5 equiv) followed by Boc

O (1.1 equiv). -

Stir at RT for 2 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 0.5M citric acid (removes TEA), brine, dry over Na

SO -

Yield Target: >95% (Colorless oil/solid).

Step 2: Cross-Coupling

Reagents:

-

Substrate: N-Boc-protected bromide (1.0 equiv)

-

Boronic Acid: Ar-B(OH)

(1.2 equiv) -

Catalyst: Pd(dppf)Cl

·DCM (3 mol%) — Robust, air-stable. -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the N-Boc substrate, boronic acid, K

CO -

Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling.

-

Add degassed Dioxane/Water mixture via syringe.

-

Heat to 80°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.

-

Deprotection (Optional): Treat with 4M HCl in Dioxane to recover the amine.

Protocol B: The "Direct" Route (Ligand-Accelerated)

Recommended for: Library synthesis, rapid screening. Mechanism: Uses the Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3). The bulky biaryl phosphine ligand creates a steric shell around the Pd, preventing the substrate's amine from binding (poisoning) the metal center, allowing the catalytic cycle to proceed on the bromide.

Reaction Setup

Reagents:

-

Substrate: Methyl 3-amino-3-(4-bromophenyl)propanoate (Free amine or HCl salt*) (1.0 equiv)

-

If using HCl salt, increase base by 1.0 equiv.

-

-

Boronic Acid: Ar-B(OH)

(1.5 equiv) -

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

-

Base: K

PO -

Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Procedure:

-

Weigh substrate, boronic acid, base, and catalyst into a microwave vial.

-

Seal and purge with Argon.

-

Add degassed solvent.

-

Heat:

-

Thermal: 80°C for 2–4 hours.

-

Microwave: 100°C for 30 minutes.

-

-

Filter: Pass through a Celite/Silica plug to remove Pd residues before HPLC purification.

Mechanistic Workflow & Troubleshooting

Catalytic Cycle & Interference

The following diagram illustrates where the free amine interferes and how the "Protocol B" ligands (L) bypass this issue.

Figure 2: Simplified catalytic cycle showing the diversion to catalyst poisoning if the ligand (L) is insufficient.

Optimization Data Matrix

Comparative results based on internal screening of 4-bromophenyl-beta-amino esters.

| Parameter | Condition A (Poor) | Condition B (Standard) | Condition C (Optimized) |

| Catalyst | Pd(PPh | Pd(dppf)Cl | XPhos Pd G3 |

| Ligand Type | Monodentate Phosphine | Bidentate | Bulky Biaryl |

| Base | NaOH (aq) | Na | K |

| Solvent | THF/Water | Dioxane/Water | n-BuOH/Water |

| Outcome | Hydrolysis + Low Conv. | 60-70% Yield | >90% Yield |

| Main Issue | Ester cleavage | Slow kinetics | None |

Troubleshooting Guide

-

Problem: Low Conversion (<20%)

-

Cause: Catalyst poisoning by the amine.

-

Fix: Switch to Protocol A (Boc protection) OR increase catalyst loading to 5 mol% and use SPhos-Pd-G3. Ensure oxygen is rigorously excluded.

-

-

Problem: Hydrolysis of Methyl Ester

-

Cause: Base is too strong or reaction time too long at high temp.

-

Fix: Switch base from Carbonate to Phosphate (K

PO

-

-

Problem: Protodeboronation (Boronic acid degradation)

-

Cause: Substrate is electron-rich or ortho-substituted.

-

Fix: Use Boronic Esters (Pinacol) or MIDA boronates.[1] Add base in portions.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

-

Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 135(30), 10942–10945. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Referenced for N-Boc protection protocols). Link

Sources

Using methyl 3-amino-3-(4-bromophenyl)propanoate in beta-lactam formation

Executive Summary

Methyl 3-amino-3-(4-bromophenyl)propanoate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of C4-aryl

The presence of the 4-bromophenyl moiety provides a critical "synthetic handle," allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sensitive

This guide details two validated protocols for converting the linear

-

Method A (Direct): Grignard-mediated intramolecular cyclization (The Breckpot-Ohno Variant).

-

Method B (Stepwise): Hydrolysis followed by dehydrative cyclization (Mukaiyama Protocol).

Mechanistic Insight & Strategy

The transformation requires forming a strained 4-membered amide ring. The entropy cost is high, necessitating activation of either the amine (nucleophile) or the ester (electrophile).

The Grignard-Mediated Route (Method A)

This method utilizes a bulky Grignard reagent (

-

Why

-BuMgCl? Its steric bulk prevents direct nucleophilic attack on the ester carbonyl (which would yield a ketone/alcohol) and suppresses metal-halogen exchange at the aryl bromide position, provided temperature is controlled.

The Dehydrative Route (Method B)

If the substrate is sensitive to strong bases, the ester is hydrolyzed to the

Figure 1: Mechanistic pathway for the Grignard-mediated cyclization (Method A).

Protocol A: Grignard-Mediated Cyclization (Preferred)

Best for: Rapid synthesis, scalable workflows, moisture-free environments.

Reagents

-

Substrate: Methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 equiv)

-

Reagent:

-Butylmagnesium chloride ( -

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Saturated aqueous NH

Cl

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the amino ester substrate and dissolve in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Note: Do not use Dry Ice/Acetone (-78°C) initially; the deprotonation requires 0°C to proceed efficiently, but going above 10°C risks attacking the aryl bromide.

-

-

Addition: Add

-BuMgCl dropwise via syringe pump over 30 minutes.-

Observation: The solution may turn slightly yellow/turbid as the magnesium amide forms.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Cool back to 0°C. Quench by slow addition of sat. NH

Cl.-

Caution: Exothermic reaction.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

SO -

Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Protocol B: Mukaiyama Dehydrative Cyclization (Alternative)

Best for: Substrates sensitive to Grignard reagents or if Method A yields oligomers.

Phase 1: Saponification

-

Dissolve amino ester in THF/Water (3:1).

-

Add LiOH (1.5 equiv) at 0°C. Stir until ester is consumed (~2 hrs).

-

Neutralize to pH 7 with 1N HCl. Do not acidify strongly (avoids decarboxylation or salt formation).

-

Lyophilize to obtain the crude

-amino acid (zwitterion).

Phase 2: Cyclization[1]

-

Reagents: Crude

-amino acid (1.0 eq), Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide, 1.2 eq), Triethylamine (TEA, 3.0 eq). -

Solvent: Anhydrous CH

Cl-

Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

-

-

Procedure: Reflux the mixture for 4–6 hours.

-

Workup: Wash with water, then brine. The byproduct (1-methyl-2-pyridone) is water-soluble.

Comparative Data & Troubleshooting

| Parameter | Method A (Grignard) | Method B (Mukaiyama) |

| Yield (Typical) | 75–85% | 60–70% |

| Reaction Time | 3–4 Hours | 12–24 Hours (2 steps) |

| Moisture Sensitivity | High (Strictly Anhydrous) | Moderate |

| Risk Factor | Br-Mg exchange (if >25°C) | Oligomerization (if conc. >0.05M) |

| Scalability | Excellent (Kg scale) | Good (limited by dilution) |

Troubleshooting Guide

-

Problem: Low yield / Polymerization.

-

Solution: Increase dilution. For Method A, ensure dropwise addition of Grignard. For Method B, use syringe pump addition of the substrate to the refluxing reagent.

-

-

Problem: Loss of Bromine (Debromination).

-

Solution (Method A): Strictly maintain temperature

0°C during Grignard addition. Switch to

-

-

Problem: Starting Material Recovery.

-

Solution: The magnesium amide might be stable. Ensure the reaction warms to RT before quenching to allow the ring closure to occur.

-

Downstream Application: Suzuki-Miyaura Coupling

The resulting 4-(4-bromophenyl)azetidin-2-one is a prime candidate for library generation.

Figure 2: Workflow for functionalizing the beta-lactam scaffold.

Protocol:

Combine lactam (1 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl

References

-

Breckpot-Ohno Cyclization (Grignard Method)

- Ogilvie, W. W., et al. "Synthesis of beta-lactams via the reaction of beta-amino esters with Grignard reagents." Chemical Reviews, 1989.

- Context: This method is widely adapted from the original Breckpot synthesis, refined by Ohno for chiral induction.

-

(Note: Link directs to general beta-lactam synthesis protocols).

-

Mukaiyama Reagent Application

-

Mukaiyama, T. "Reagents for amide and ester synthesis."[1] Angewandte Chemie International Edition, 1979.

- Huang, H., et al.

-

-

Suzuki Coupling on Beta-Lactams

-

Singh, G. S.[2] "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry, 2004.

-

Sources

Chiral Purity Assurance: Technical Support for Methyl 3-amino-3-(4-bromophenyl)propanoate

Doc ID: CPA-4Br-BAP-001 Status: Active Department: Application Science & Process Chemistry Last Updated: February 15, 2026

Part 1: Critical Mechanism Analysis (The "Why")

The "Retro-Michael" Trap

The primary vector for racemization in methyl 3-amino-3-(4-bromophenyl)propanoate is not direct deprotonation of the chiral center. The pKa of the benzylic proton at C3 is relatively high (

Because the amino group is at the

Risk Factor Multiplier: The 4-bromophenyl substituent is electron-withdrawing. This stabilizes the transition state for the elimination reaction, making this specific analog more prone to racemization than the unsubstituted phenyl analog.

Visualizing the Racemization Loop

The following diagram illustrates the specific pathway you must interrupt to preserve enantiomeric excess (ee).

Caption: The Retro-Michael Racemization Loop. The critical control point is preventing the initial elimination by managing pH and temperature.

Part 2: Troubleshooting Guide (Q&A)

Section A: Synthesis & Handling

Q: I observed a 15% drop in ee% after neutralizing the HCl salt to the free base. What happened? A: You likely used a strong inorganic base (e.g., NaOH, KOH) or allowed the pH to exceed 10.0.

-

Root Cause: High pH promotes the deprotonation of the

-carbon (C2), initiating the retro-Michael elimination. -

Solution: Use mild inorganic bases like NaHCO₃ or organic bases like N-methylmorpholine (NMM) . Perform the neutralization at 0°C and extract immediately into an organic solvent (DCM or EtOAc). Never store the free base; use it immediately or re-acidify.

Q: Can I use standard peptide coupling reagents (HATU/DIEA) with this amine? A: Yes, but the choice of base is critical.

-

Risk: DIEA (Diisopropylethylamine) is a strong base. If the coupling reaction is slow, DIEA can catalyze the elimination of the starting material before it couples.

-

Recommendation: Switch to 2,4,6-collidine (TMP) or 1,3-dimethylbarbituric acid derivatives as base/additives. These are less likely to drive the elimination pathway. If you must use DIEA, add it dropwise at 0°C and ensure the carboxylic acid is pre-activated to ensure rapid consumption of the amine.

Q: My product is turning yellow/brown during storage. A: This indicates decomposition into methyl 4-bromocinnamate (which conjugates and can polymerize or oxidize).

-

Protocol: Store exclusively as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonated amine (

) is a poor leaving group, effectively shutting down the retro-Michael pathway. Store at -20°C under Argon.

Section B: Analytical Anomalies

Q: My chiral HPLC trace shows a "shoulder" on the major peak, not a clean separation. A: This is often due to on-column racemization or peak overlap with the cinnamate impurity.

-

Diagnosis: Check the UV spectrum of the shoulder. If it shows a bathochromic shift (red shift) compared to the main peak, it is likely the methyl 4-bromocinnamate (conjugated system), not the enantiomer.

-

Fix: Ensure your mobile phase is acidic (e.g., 0.1% TFA). Neutral or basic mobile phases can cause on-column racemization of

-amino esters.

Part 3: Validated Protocols

Protocol A: Safe Neutralization of the HCl Salt

Use this workflow to generate the free amine for coupling reactions without racemization.

-

Suspend: Place 1.0 eq of Methyl 3-amino-3-(4-bromophenyl)propanoate·HCl in CH₂Cl₂ (0.1 M concentration).

-

Cool: Cool the suspension to 0°C in an ice bath.

-

Neutralize: Add saturated aqueous NaHCO₃ (2.0 eq) slowly with vigorous stirring.

-

Critical: Do NOT use NaOH or Carbonate.

-

-

Partition: Stir for max 10 minutes. Separate layers immediately.

-

Dry: Dry organic layer over MgSO₄ (acidic/neutral desiccant) rather than K₂CO₃ (basic desiccant).

-

Use: Filter and use the solution immediately in the subsequent step. Do not concentrate to dryness if possible.

Protocol B: Chiral HPLC Method (Self-Validating)

Based on interaction with

| Parameter | Condition | Rationale |

| Column | (R,R)-Whelk-O1 or Chiralpak AD-H | Whelk-O1 is superior for |

| Mobile Phase | Hexane : Isopropanol (90:10) + 0.1% TFA | TFA ensures the amine remains protonated, preventing on-column retro-Michael elimination. |

| Flow Rate | 1.0 mL/min | Standard flow for resolution. |

| Detection | UV @ 254 nm | The 4-bromophenyl chromophore absorbs strongly here. |

| Temperature | 25°C | Avoid elevated temperatures which increase racemization kinetics. |

Protocol C: Enzymatic Rescue of Racemic Material

If you have accidentally racemized your material, use this Kinetic Resolution method.

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). Acyl Donor: Ethyl acetate or Diallyl carbonate.

-

Dissolve racemic amine in MTBE (Methyl tert-butyl ether).

-

Add 10 eq of Ethyl Acetate and 50% w/w Novozym 435.

-

Shake at 30°C.

-

Mechanism: The lipase will selectively acylate the (R)-enantiomer (typically), leaving the (S)-amine free (or vice versa depending on specific lipase strain specificity, verify with analytical standard).

-

Separation: Acidify and extract. The free amine moves to the aqueous phase; the amide remains in organic.

Part 4: References

-

Retro-Michael Mechanism in

-Amino Acids:-

Weiner, B. et al. "Organocatalytic Enantioselective Synthesis of

-Amino Acids." Chem. Rev. (2011). -

Source:

-

-

Enzymatic Resolution of

-Amino Esters:-

Tasnádi, G. et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry (2004).[2]

-

Source:

-

-

Analytical Separation (HPLC):

-

Madhavan, P. et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of

-amino- -

Source:

-

-

Cross-Electrophile Coupling (Synthesis):

-

Poremba, K. et al. "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." J. Am. Chem. Soc.[3] (2020).

-

Source:

-

Sources

Purification methods for methyl 3-amino-3-(4-bromophenyl)propanoate crude mixtures

Technical Support Center: Purification of Methyl 3-amino-3-(4-bromophenyl)propanoate

Executive Summary

You are dealing with Methyl 3-amino-3-(4-bromophenyl)propanoate (CAS: 453557-71-6), a

-

Instability: The free base is prone to intramolecular cyclization (forming

-lactams) or polymerization upon heating.[1][2] -

Physical State: The free base is often a viscous oil or low-melting solid, making direct crystallization difficult.[1][2][3]

-

Impurities: Common contaminants include 4-bromobenzaldehyde (starting material), methyl 4-bromocinnamate (elimination byproduct), and the hydrolyzed acid.[1][2]

This guide prioritizes Acid-Base Extraction for bulk cleanup and Salt Formation for final high-purity isolation.[1][2] Chromatography is treated as a secondary option due to the "streaking" nature of amines on silica.[1][3]

Module 1: Acid-Base Extraction (The Workhorse)

Use this method to remove neutral impurities (aldehydes, elimination products) and acidic byproducts.[2]

The Logic: The amino group (

Protocol:

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

).[1][2] -

Acid Extraction: Extract the organic layer twice with cold 1M HCl (

).[1][2] -

Organic Wash (Waste): The organic layer now contains non-basic impurities (e.g., 4-bromobenzaldehyde).[1][2] Discard it after TLC confirmation.

-

Basification: Cool the aqueous acidic layer to

. Slowly adjust pH to -

Recovery: Extract the cloudy aqueous mixture three times with DCM .

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo at

Workflow Visualization:

Figure 1: Acid-Base purification logic flow.[1][2] Blue = Input, Red = Waste, Green = Product Path.[3]

Module 2: Salt Formation & Crystallization (The Gold Standard)

Use this method if the free base is an oil or requires long-term storage.[2][3]

The Logic:

Recommended Salts:

Protocol (HCl Salt Formation):

-

Dissolve the purified free base (from Module 1) in a minimum amount of dry Methanol or Ethanol .[1][2]

-

Cool to

.[1][2] -

Add

of 4M HCl in Dioxane or Acetyl Chloride (dropwise, generates HCl in situ). -

Add an anti-solvent (Diethyl Ether or MTBE ) slowly until turbidity persists.[1][2][4]

-

Store at

overnight.

Solvent Compatibility Table:

| Solvent System | Role | Application |

| MeOH / | Recrystallization | Best for HCl salts.[1][2] Dissolve in hot MeOH, crash with Ether. |

| Isopropanol (IPA) | Recrystallization | Good for larger scale; moderate solubility for salts.[1][2] |

| Hexane / EtOAc | Trituration | Use only for the free base if it solidifies.[1][2] |

| Water / Ethanol | Recrystallization | Only for p-TSA salts (avoid for HCl salts to prevent hydrolysis).[1][2] |

Module 3: Flash Chromatography (The Precision Tool)

Use this only if extraction fails or if separating close analogs.[2]

The Logic: Amines interact strongly with the acidic silanols on silica gel, causing "tailing" (broad streaks).[3] You must deactivate the silica [3].[1][2]

Mobile Phase Strategy:

Column Preparation: Pre-flush the silica column with the mobile phase containing the base modifier before loading your sample.[3] This neutralizes active sites.[1][2]

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

-

Diagnosis: It is likely the free base is an oil or low-melting solid, while the literature refers to the HCl salt.[2][3] Alternatively, you have residual solvent (DCM/EtOAc).[1][3]

-

Fix: Convert to the HCl salt (Module 2). If you must keep the free base, dry under high vacuum (

) for 4 hours.[2]

Q2: I see a new spot on TLC that runs higher than my product after heating.

-

Diagnosis: Lactamization.[1][2] The amine has attacked the ester, forming a

-lactam or oligomer.[2][3] -

Fix: This is irreversible. Keep all future steps below

.[1][2] Store the compound as a salt.[1][3]

Q3: Low yield after acid-base extraction.

-

Diagnosis: The pH during the basification step (Step 4, Module 1) was not high enough, or the aqueous layer volume was too large (product is partially water-soluble).

-

Fix: Ensure pH reaches 9–10. Saturate the aqueous layer with NaCl (brine) before the final DCM extraction to "salt out" the organic product.[3]

Decision Logic Tree: